molecular formula C9H7N3O4 B8073764 methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate

methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate

Cat. No.: B8073764
M. Wt: 221.17 g/mol
InChI Key: YCCVKFVOTUBORA-BQYQJAHWSA-N
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Description

Methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate is an organic compound that belongs to the class of nitriles and nitro compounds. It features a pyridine ring substituted with a nitro group and a cyano group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate typically involves the reaction of a pyridine derivative with appropriate nitrile and ester groups. Common synthetic routes may include:

    Nitration of Pyridine Derivatives: Starting with a pyridine derivative, nitration can be achieved using nitric acid and sulfuric acid.

    Formation of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and esterification processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Sodium cyanide, ammonia.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Amine Derivatives: From the reduction of the cyano group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound in drug discovery due to its unique structure.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate would depend on its specific application. Generally, the compound may interact with biological targets through its nitro and cyano groups, which can participate in various biochemical reactions. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate: Unique due to its specific substitution pattern on the pyridine ring.

    Other Nitro Pyridines: Compounds with similar nitro and cyano groups but different substitution patterns.

    Nitrile Esters: Compounds with similar ester and cyano groups but different aromatic rings.

Uniqueness

This compound is unique due to the combination of its functional groups and the specific positions of these groups on the pyridine ring, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2E)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCVKFVOTUBORA-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/1\C=CC(=CN1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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